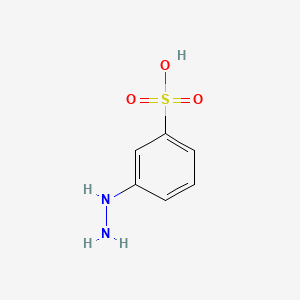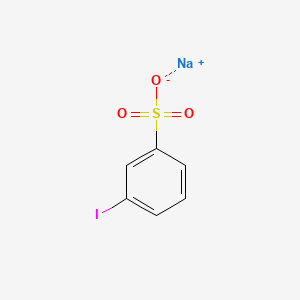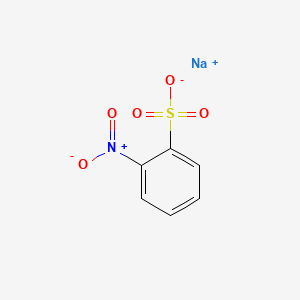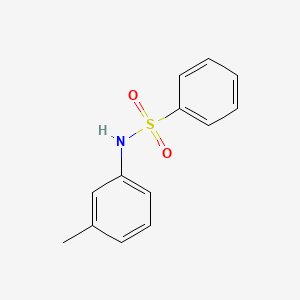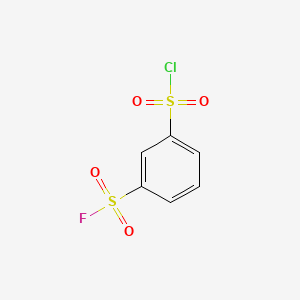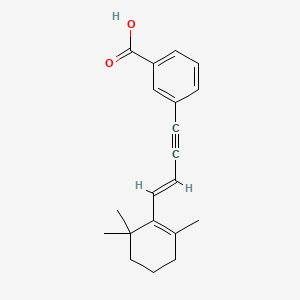
(E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn 190727 is a retonoic acid receptor that induces retinoid-induced hypertriglyceridemia.
Applications De Recherche Scientifique
Synthesis and Chemopreventive Potential
- Chemopreventive Agents in Epithelial Cancer Treatment : Aromatic analogues of (all-E)- and 13(Z)-retinoic acids, including compounds structurally related to (E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid, have been synthesized as potential chemopreventive agents for the treatment of epithelial cancer. These compounds showed promising activity in inhibiting tumor promotor-induced mouse epidermal ornithine decarboxylase, an enzyme linked to tumor promotion (Dawson et al., 1981).
Biochemical Synthesis Methods
- Conversion to Terminal Alkynes : Research demonstrates the conversion of methyl ketones into terminal alkynes, specifically focusing on (E)-buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene. This highlights a method of chemical synthesis potentially applicable to compounds like (E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid (Negishi, King, & Tour, 2003).
- Wittig-Horner Condensation : A study demonstrates the use of Wittig-Horner condensation to synthesize key intermediates of vitamin A, showing a method of synthesis that could be relevant to the production of derivatives of (E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid (Shen Run-pu, 2011).
Biological and Pharmacological Research
- Matrix Metalloproteinase Inhibitor Synthesis : The compound 4-[1-Methyl-2,4-dioxo-6-(3-phenyl-prop-1-ynyl)-1,4-dihydro-2H-quinazolin-3-ylmethyl]-benzoic acid, structurally related to (E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid, was investigated as a matrix metalloproteinase-13 inhibitor, indicating potential for similar compounds in this research field (Yinsheng Zhang, 2012).
Additional Research
- Synthesis of Structurally Related Compounds : Research on the synthesis of 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal, a structurally related compound, provides insights into methods that could be applied in the synthesis and study of (E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid (B. Das & G. Kabalka, 2008).
Propriétés
Numéro CAS |
115503-91-8 |
|---|---|
Nom du produit |
(E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid |
Formule moléculaire |
C20H22O2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
3-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]benzoic acid |
InChI |
InChI=1S/C20H22O2/c1-15-8-7-13-20(2,3)18(15)12-5-4-9-16-10-6-11-17(14-16)19(21)22/h5-6,10-12,14H,7-8,13H2,1-3H3,(H,21,22)/b12-5+ |
Clé InChI |
LIFPWEGANPHLQB-LFYBBSHMSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C#CC2=CC(=CC=C2)C(=O)O |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC#CC2=CC(=CC=C2)C(=O)O |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC#CC2=CC(=CC=C2)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3-(4-(2',6',6'-trimethylcyclohex-1-enyl)but-1-yne-3-enyl)benzoic acid AGN 190727 AGN-190727 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



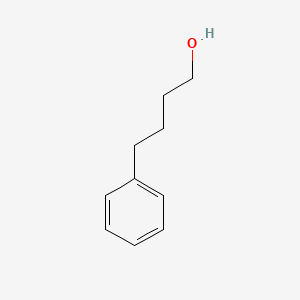
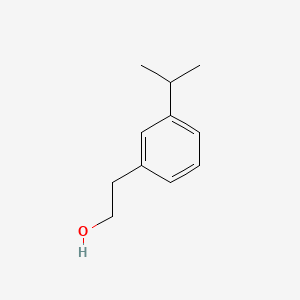
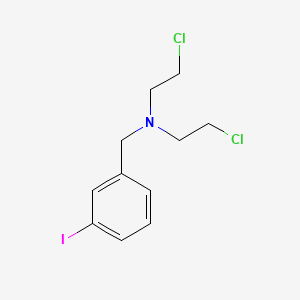
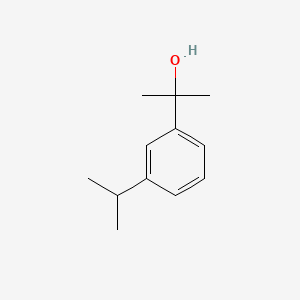


![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-3-methoxyphenyl]azo]-](/img/structure/B1666572.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-](/img/structure/B1666573.png)
